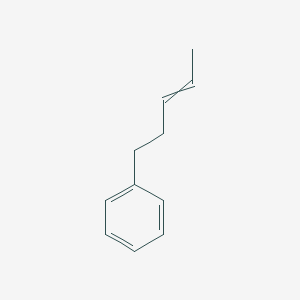

5-Phenyl-2-pentene

描述

5-Phenyl-2-pentene is an organic compound with the molecular formula C₁₁H₁₄. It is a member of the class of compounds known as alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. The structure of this compound consists of a phenyl group (a benzene ring) attached to a pentene chain, specifically at the second carbon atom of the pentene chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Phenyl-2-pentene involves the Wittig reaction. This reaction typically uses a phosphonium ylide and an aldehyde or ketone to form an alkene. For this compound, the reaction involves the use of 3-phenylpropyltriphenylphosphonium bromide and ethyl trifluoroacetate in the presence of sodium hydride and tetrahydrofuran as the solvent. The reaction mixture is refluxed and then cooled to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.

化学反应分析

Types of Reactions

5-Phenyl-2-pentene undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form epoxides or diols.

Reduction: Hydrogenation of the double bond in this compound can produce 5-phenylpentane.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule, such as bromination to form 2-bromo-5-phenyl-2-pentene.

Common Reagents and Conditions

Oxidation: Meta-chloroperoxybenzoic acid in dichloromethane.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Bromine in carbon tetrachloride.

Major Products Formed

Epoxides: Formed from oxidation reactions.

Diols: Formed from further oxidation of epoxides.

Halogenated Compounds: Formed from substitution reactions.

科学研究应用

Case Study: Anti-Cancer Activity

Research into phenyl-substituted alkenes has indicated possible anti-cancer properties. For instance, compounds similar to 5-Phenyl-2-pentene have been investigated for their ability to inhibit tumor growth in vitro. The presence of the phenyl group may contribute to increased binding affinity to cancer-related targets.

Fragrance Industry

This compound is also utilized in the fragrance industry as a precursor for synthesizing aromatic compounds. Its derivatives are employed to create floral notes, particularly rose scents, which are central to many perfumes. The compound can be transformed into various fragrance mixtures that enhance or modify existing scents .

Fragrance Composition

The compound can be incorporated into personal care products such as deodorants and skin creams, where it contributes to the overall fragrance profile. The concentration of this compound in these products can vary from 0.1% to 90%, depending on the desired scent strength .

Agrochemical Applications

In agrochemicals, this compound is explored for its potential use as a plant growth regulator or pesticide intermediate. Its reactivity allows for modifications that can enhance efficacy against pests while being environmentally friendly.

Research Findings

Studies have indicated that similar compounds can influence plant growth patterns and pest resistance, suggesting that this compound could play a role in sustainable agriculture practices.

Polymer Chemistry

Due to its double bond and phenyl substituent, this compound is also a candidate for polymer chemistry applications. It can undergo polymerization reactions that result in materials with desirable properties such as flexibility and thermal stability.

| Application Area | Specific Uses | Notes |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Potential anti-cancer activity |

| Fragrance Industry | Scent component in perfumes | Key for floral notes |

| Agrochemicals | Plant growth regulators | Environmentally friendly alternatives |

| Polymer Chemistry | Building blocks for polymers | Enhances material properties |

作用机制

The mechanism of action of 5-Phenyl-2-pentene depends on the specific reaction it undergoes. For example, in the oxidation reaction to form an epoxide, the double bond in this compound reacts with the electrophilic oxygen of meta-chloroperoxybenzoic acid, leading to the formation of a three-membered epoxide ring . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the reagents and conditions used.

相似化合物的比较

Similar Compounds

Styrene: Similar to 5-Phenyl-2-pentene but with a vinyl group instead of a pentene chain.

1-Phenyl-1-butene: Similar structure but with a butene chain instead of a pentene chain.

2-Phenyl-1-propene: Contains a propene chain instead of a pentene chain.

Uniqueness

This compound is unique due to the position of the phenyl group on the pentene chain, which influences its reactivity and the types of reactions it can undergo. The presence of the phenyl group also imparts specific chemical properties, such as increased stability and reactivity towards electrophilic addition reactions.

生物活性

5-Phenyl-2-pentene is an organic compound with the molecular formula and a variety of biological activities that are of significant interest in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms, and potential applications based on diverse research findings.

This compound is characterized by a phenyl group attached to a pentene backbone. Its structure allows for various chemical reactions, including oxidation and polymerization, which can lead to the formation of biologically active derivatives.

The biological activity of this compound can be attributed to its ability to undergo various chemical transformations. For example, it can be oxidized to form epoxides, which are known to interact with biological macromolecules, potentially leading to therapeutic effects or toxicity depending on the context of exposure.

Anticancer Properties

Research has indicated that compounds related to this compound exhibit anticancer properties. In particular, studies have shown that certain derivatives can inhibit tumor cell proliferation in vitro. For instance, derivatives of this compound have been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation for potential therapeutic applications .

Neuroprotective Effects

In neuropharmacological studies, compounds similar to this compound have shown protective effects against oxidative stress-induced apoptosis in neuronal cell lines (e.g., PC12 cells). These studies suggest that such compounds may enhance neuronal survival by modulating apoptosis-related proteins, such as Bcl-2 and Bax .

Antimicrobial Activity

Additionally, there is emerging evidence suggesting that this compound and its derivatives possess antimicrobial properties. Preliminary screening has indicated effectiveness against certain bacterial strains, although further studies are necessary to elucidate the mechanisms and efficacy in clinical settings .

Study 1: Antitumor Activity

A study published in 2017 evaluated the anticancer activity of several derivatives of this compound using human cancer cell lines. The results indicated that certain modifications increased cytotoxicity significantly compared to the parent compound. The mechanism was attributed to enhanced interaction with cellular targets involved in cell cycle regulation .

Study 2: Neuroprotective Mechanisms

In another study focusing on neuroprotection, researchers assessed the effects of a derivative of this compound on PC12 cells subjected to oxidative stress. The findings revealed that treatment with this derivative led to a significant reduction in apoptosis markers and improved cell viability compared to untreated controls. This suggests potential applications in treating neurodegenerative diseases .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

[(E)-pent-3-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-2-3-5-8-11-9-6-4-7-10-11/h2-4,6-7,9-10H,5,8H2,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXIHKLBZUKOLW-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60881231 | |

| Record name | (3E)-3-Penten-1-ylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60881231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16091-23-9 | |

| Record name | (3E)-3-Penten-1-ylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60881231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。